7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
Description
7-Bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a bicyclic heterocyclic compound featuring fused pyrazole and imidazole rings. Its molecular formula is C₅H₆BrN₃ (base compound) and C₅H₇Br₂N₃ as the hydrobromide salt (CAS: 1776066-28-4) . The bromine substituent at the 7-position and methyl group at the 1-position contribute to its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-2-3-10-6(9)5(7)4-8-10/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZMFGZVTIQWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C1=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118767-86-5 | |
| Record name | 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-bromo-1-methylpyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Derivatives
7-Iodo-1H,2H,3H-Pyrazolo[1,5-a]Imidazole
- Molecular Formula : C₅H₆IN₃ .
- Key Differences : Replacing bromine with iodine increases molecular weight (235.03 vs. 212.03 for bromo base compound) and polarizability. The iodine analog’s collision cross-section (CCS) values have been computationally predicted, though experimental biological data are lacking .
Ethyl 1H,2H,3H-Pyrazolo[1,5-a]Imidazole-7-Carboxylate
- Molecular Formula : C₈H₁₁N₃O₂.
- Functional Group : Carboxylate ester at position 7 instead of bromine. This substitution enhances solubility but may reduce electrophilic reactivity .
Table 1: Halogenated Pyrazolo-Imidazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|
| 7-Bromo-1-methyl (base) | C₅H₆BrN₃ | 212.03 | Br (C7), CH₃ (N1) |
| 7-Bromo hydrobromide salt | C₅H₇Br₂N₃ | 268.94 | Br (C7), CH₃ (N1) |
| 7-Iodo | C₅H₆IN₃ | 235.03 | I (C7) |
| Ethyl 7-carboxylate | C₈H₁₁N₃O₂ | 181.19 | COOEt (C7) |
Fused Heterocyclic Systems
Imidazo[1,5-a]Quinoxaline Derivatives
Pyrazolo[1,5-a]Pyrimidines
Imidazo[1,5-a]Pyridines
General Methods for Pyrazolo-Imidazoles
- Ring-Closure Strategies: Route 1: Imidazole ring closure onto pyrazine intermediates (multistep, low diversity) . Route 2: Annulation of substituted imidazoles via Sonogashira coupling (higher yields for electron-withdrawing groups) .
Melting Points and Stability
- 7-Bromo Hydrobromide: No explicit data, but related 1H-benzo[d]imidazoles (e.g., 5a, 5m) melt at 199–226°C, suggesting thermal stability for aromatic heterocycles .
- Safety : The hydrobromide salt requires stringent handling (e.g., P280/P314 precautions for skin/eye protection) due to corrosive and toxic hazards .
Biological Activity
7-Bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C_6H_6BrN_3
- Molecular Weight : 202.04 g/mol
- CAS Number : 1776066-28-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study assessed the compound's cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated significant growth inhibition with IC50 values ranging from 2.43 to 14.65 µM, demonstrating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
The mechanism underlying the anticancer activity of this compound involves:
- Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly at concentrations of 20 µM, indicating its role as a microtubule-destabilizing agent .
- Apoptosis Induction : Studies demonstrated that treatment with this compound enhances caspase-3 activity and induces morphological changes consistent with apoptosis in cancer cells .
Other Biological Activities
In addition to its anticancer properties, pyrazole derivatives have been explored for other biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives exhibit significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antibacterial Activity : Some studies suggest that pyrazole compounds possess antibacterial effects against various pathogens .
Case Studies and Research Findings
Several research articles have documented the biological activities of pyrazole derivatives:
- Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives similar to this compound showed promising cytotoxic effects with IC50 values ranging from low micromolar concentrations against different cancer cell lines .
- Mechanistic Insights : Research indicated that these compounds can interact with specific molecular targets involved in cell proliferation and apoptosis pathways .
Q & A
Q. What are common synthetic routes for introducing bromine at position 7 of pyrazolo[1,5-a]imidazole derivatives?
Methodological Answer: Bromination at position 7 typically involves electrophilic substitution or palladium-catalyzed coupling. For example, silylformamidine-mediated reactions under ambient conditions (20–24 hours, room temperature) achieve high yields (~90%) using brominating agents like N-bromosuccinimide (NBS) . Recrystallization from pentane or ethanol is standard for purification. Key parameters include solvent choice (e.g., dichloromethane for halogen stability) and stoichiometric control to avoid over-bromination .
Q. How is NMR spectroscopy applied to confirm the structure of 7-bromo-substituted pyrazoloimidazoles?
Methodological Answer: 1H and 13C NMR are critical for structural confirmation. For instance:
- 1H NMR : The bromine substituent at position 7 deshields adjacent protons, causing characteristic splitting patterns. In pyrazolo[1,5-a]pyrimidine derivatives, protons at position 6 exhibit δ 8.35–8.28 ppm due to electron-withdrawing effects .
- 13C NMR : The brominated carbon (C7) typically resonates at δ 120–130 ppm, while methyl groups (e.g., 1-methyl) appear at δ 20–25 ppm .
Q. Table 1: Representative NMR Data for Brominated Pyrazoloimidazoles
| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
|---|---|---|---|
| C7-H | 8.35–8.28 (m) | 125.6 | |
| 1-CH3 | 2.45 (s) | 22.8 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in bromination reactions?
Methodological Answer: Optimization involves:
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions in electrophilic bromination .
- Catalyst Screening : Pd(PPh3)4 enhances regioselectivity in cross-coupling reactions .
- Purification : Gradient recrystallization (e.g., pentane → ethanol) removes unreacted NBS, validated by TLC (Rf ~0.65 in ethyl acetate/hexane) . Computational tools (e.g., Gaussian for transition-state modeling) predict optimal solvent-polarity indices .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer: Discrepancies often arise from solvent effects or impurities. Strategies include:
Q. What computational approaches are used to predict biological activity or binding affinities of 7-bromo-pyrazoloimidazoles?
Methodological Answer:
Q. Table 2: Computational Parameters for EGFR Inhibition Studies
| Parameter | Value/Range | Tool/Software | Reference |
|---|---|---|---|
| Binding Affinity (ΔG) | ≤ -8 kcal/mol | AutoDock Vina | |
| Lipophilicity (LogP) | 2.5–3.5 | SwissADME |
Methodological Challenges in Data Interpretation
Q. How to address low reproducibility in synthetic yields for brominated derivatives?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation (e.g., silylformamidine adducts) .
- Batch Consistency : Standardize reagent purity (≥98%) and moisture control (<50 ppm H2O) via Karl Fischer titration .
Emerging Research Directions
Q. What novel applications exist for 7-bromo-pyrazoloimidazoles in medicinal chemistry?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
